molecular formula C14H21ClN2O3S B4885431 N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4885431
M. Wt: 332.8 g/mol
InChI Key: DZWQBSVSKUNJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. T-type calcium channels are important for regulating cellular excitability and are involved in a variety of physiological processes such as neurotransmitter release, hormone secretion, and cardiac rhythm. ABT-639 has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in regulating cellular excitability. By blocking these channels, N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the influx of calcium ions into cells, which can lead to a reduction in neurotransmitter release, hormone secretion, and cardiac rhythm. This mechanism of action is thought to underlie N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide's therapeutic effects in diseases such as epilepsy, neuropathic pain, and hypertension.
Biochemical and physiological effects:
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In animal studies, N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the frequency and duration of seizures, reduce neuropathic pain, and reduce blood pressure. N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a low potential for drug-drug interactions and a low potential for abuse or dependence.

Advantages and Limitations for Lab Experiments

N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a highly selective T-type calcium channel blocker, which allows researchers to study the specific effects of blocking these channels. N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has a low potential for drug-drug interactions and a low potential for abuse or dependence, which makes it a safe and reliable drug for use in lab experiments. However, one limitation of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is relatively expensive compared to other calcium channel blockers, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the potential therapeutic applications of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of more potent and selective T-type calcium channel blockers based on the structure of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its effects on cellular excitability.

Synthesis Methods

The synthesis of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-chloro-2-methylphenylacetonitrile with sec-butylamine, followed by the reaction of the resulting secondary amine with methylsulfonyl chloride and glycine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing neuropathic pain in animal models of neuropathy. N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to be effective in reducing blood pressure in animal models of hypertension.

properties

IUPAC Name

N-butan-2-yl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-7-6-12(15)8-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWQBSVSKUNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=C(C=C(C=C1)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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